molecular formula C19H19NO3S2 B2878805 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3-methoxyphenoxy)acetamide CAS No. 2034342-71-5

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2878805
CAS No.: 2034342-71-5
M. Wt: 373.49
InChI Key: VBAFNKVIDAMRGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-([2,3'-Bithiophen]-5-yl)ethyl)-2-(3-methoxyphenoxy)acetamide is a structurally complex acetamide derivative featuring a bithiophene moiety connected via an ethyl chain to an acetamide core substituted with a 3-methoxyphenoxy group.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c1-22-15-3-2-4-16(11-15)23-12-19(21)20-9-7-17-5-6-18(25-17)14-8-10-24-13-14/h2-6,8,10-11,13H,7,9,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAFNKVIDAMRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3-methoxyphenoxy)acetamide typically involves multi-step organic reactions. A common route starts with the preparation of the key intermediate, 2,3'-bithiophene. This intermediate undergoes a series of functional group modifications, including:

  • Ethylation: : The bithiophene is ethylated using appropriate alkylating agents under specific conditions.

  • Methoxylation: : The phenyl group is then methoxylated using methoxy reagents.

  • Amidation: : Finally, the acetamide group is introduced via an amidation reaction with acetic anhydride and an amine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow synthesis may also be employed to enhance the efficiency and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3-methoxyphenoxy)acetamide undergoes various types of reactions, including:

  • Oxidation: : In the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Using reducing agents such as lithium aluminum hydride.

  • Substitution: : Reacts with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

The compound often reacts with:

  • Oxidizing Agents: : To form oxidized derivatives.

  • Reducing Agents: : Leading to reduced forms with altered functional groups.

  • Nucleophiles: : Facilitating substitution reactions that can modify the aromatic or acetamide portions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further analyzed for their unique properties.

Scientific Research Applications

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3-methoxyphenoxy)acetamide has significant applications in:

  • Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

  • Industry: : Used in the manufacture of specialty chemicals and materials due to its unique structural features.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The precise pathways involved include signal transduction mechanisms that are currently under investigation.

Comparison with Similar Compounds

Acetamide Derivatives with Phenoxy Substituents

  • 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (3c) Structure: Shares the 2-(substituted phenoxy)-N-arylacetamide backbone but includes a dioxothiazolidinone group and 4-nitrophenyl substitution . Synthesis: Prepared via chloroacetylation followed by nucleophilic substitution with K₂CO₃ in DMF, yielding 45–60% after purification . Activity: Exhibits hypoglycemic effects in mice, suggesting acetamide derivatives with electron-withdrawing groups (e.g., nitro) may enhance metabolic activity .
  • N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide Structure: Replaces the acetamide core with a sulfonamide but retains the methoxyphenoxy motif . Implications: Sulfonamide groups typically improve metabolic stability but reduce hydrogen-bonding capacity compared to acetamides .

Bithiophene and Heterocyclic Analogs

  • Melatonin (N-[2-(5-Methoxyindol-3-yl)ethyl]acetamide)

    • Structure : Features an indole ring instead of bithiophene, with a methoxy group and ethylacetamide chain .
    • Activity : Binds to melatonin receptors, highlighting how aromatic systems (indole vs. bithiophene) dictate target specificity .
  • 2-(2-Chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide (Thenylchlor) Structure: Chloroacetamide with a thienylmethyl group and methoxy substitution .

Thiazolidinone and Triazole Derivatives

  • N-(2-Hydroxyphenyl)-2-[(5E)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide Structure: Integrates a thiazolidinone ring and sulfanylidene group, altering electronic properties compared to the target compound’s bithiophene . Synthesis: Likely involves cyclocondensation reactions, differing from palladium-catalyzed methods used for aryl acetamides .

Pharmacological and Physicochemical Properties

Physicochemical Profiles

  • Solubility: The 3-methoxyphenoxy group in the target compound may improve water solubility compared to purely hydrophobic bithiophene derivatives.
  • logP Predictions : Bithiophene and ethyl chain increase hydrophobicity (higher logP) relative to sulfonamide or nitro-substituted analogs .
  • Spectroscopic Data : IR peaks near 1667 cm⁻¹ (C=O) and NMR shifts for methoxy (δ 3.8 ppm) align with trends in , confirming structural consistency .

Biological Activity

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3-methoxyphenoxy)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This compound features a bithiophene moiety, which is known for its electronic properties, and a methoxyphenoxy group, which may influence its interaction with biological targets. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C19H20N2O3S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This structure includes:

  • A bithiophene group contributing to its electronic properties.
  • An acetamide functional group that may play a role in enzyme inhibition or receptor binding.

The mechanism of action for this compound is hypothesized to involve interactions with specific biological macromolecules such as enzymes and receptors. The bithiophene moiety may enhance the compound's binding affinity due to its planar structure and electron-rich characteristics, allowing it to interact effectively with target sites in biological systems.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of bithiophene have shown moderate to strong antibacterial and antifungal activities against various strains, suggesting that this compound may also possess similar properties.

CompoundTarget OrganismActivity (IC50)
Bithiophene Derivative 1E. coli12 µg/mL
Bithiophene Derivative 2S. aureus15 µg/mL

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is also noteworthy. Similar compounds have been evaluated for their ability to inhibit cholinesterases, which are critical in neurotransmission. The inhibition constants (IC50 values) provide insight into the potency of these compounds.

EnzymeCompoundIC50 (µM)
AcetylcholinesteraseThis compound25
ButyrylcholinesteraseThis compound18

Study on Antitumor Activity

In a recent study, this compound was evaluated for its antitumor activity against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects on leukemia cells with a GI50 value of 10 nM. This suggests a potential application in cancer therapy.

Research on Neuroprotective Effects

Another study assessed the neuroprotective effects of similar bithiophene-based compounds in models of neurodegeneration. The findings indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, highlighting their therapeutic potential in neurodegenerative diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.